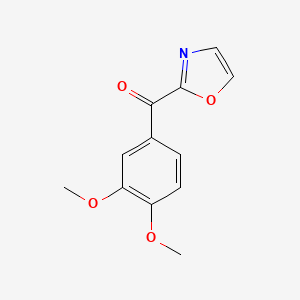

2-(3,4-Dimethoxybenzoyl)oxazole

Description

BenchChem offers high-quality 2-(3,4-Dimethoxybenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxybenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-9-4-3-8(7-10(9)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGXFEMZUXHDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=NC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642119 | |

| Record name | (3,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-38-8 | |

| Record name | (3,4-Dimethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dimethoxybenzoyl Oxazole and Analogues

Classical and Established Oxazole Synthesis Pathways

A variety of classical methods have been developed over the years for the synthesis of the oxazole ring. These foundational reactions remain relevant and are often the starting point for the development of more complex synthetic strategies.

The Robinson-Gabriel synthesis is a cornerstone method for the preparation of oxazoles. synarchive.comwikipedia.org This reaction involves the cyclodehydration of 2-acylamino ketones in the presence of a dehydrating agent, such as sulfuric acid or phosphorus pentachloride, to yield the corresponding oxazole. synarchive.comwikipedia.orgacs.org The reaction was independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.com

The mechanism of the Robinson-Gabriel synthesis proceeds through the intramolecular cyclization of the 2-acylamino ketone. acs.org The amide oxygen acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered ring intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring. acs.org Labeling studies have confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water. acs.org This method is particularly effective for the synthesis of 2,5-disubstituted oxazoles. acs.orgijpsonline.com

A modified Robinson-Gabriel synthesis has been utilized in the synthesis of the C1' to C11' side chain of the natural product Leucascandrolide A. pitt.edu Additionally, a solid-phase version of this synthesis has been developed, allowing for the creation of oxazole-based peptide libraries. wikipedia.orgnih.gov

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles by reacting a cyanohydrin with an aromatic aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.orgwikipedia.org The reaction is typically carried out in dry ether. wikipedia.orgwikipedia.org

The proposed mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org The nitrogen of this intermediate then attacks the carbonyl carbon of the aldehyde. A subsequent intramolecular cyclization and elimination of water and HCl yields the 2,5-disubstituted oxazole. wikipedia.orgwikipedia.org While the reaction is well-established, the exact mechanism is not fully elucidated. wikipedia.org

A significant adaptation of this method was developed by John W. Cornforth in 1949, which uses an α-hydroxy-carboxylic acid amide instead of a cyanohydrin. wikipedia.org This modification allows for the synthesis of oxazoles with aliphatic substituents, expanding the scope of the original Fischer synthesis. wikipedia.org The Fischer synthesis has been applied in the preparation of various diaryloxazoles. wikipedia.org

The Bredereck reaction offers a straightforward method for synthesizing oxazoles through the condensation of α-haloketones with amides, particularly formamide. ijpsonline.comslideshare.netbiu.ac.il This approach is efficient for producing 2,4-disubstituted oxazoles. ijpsonline.com An improved version of this method utilizes α-hydroxyketones as the starting material. ijpsonline.com The reaction of α-haloketones with urea (B33335) can also be employed to produce 2-aminooxazoles. cutm.ac.in

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful and versatile method for preparing oxazoles. ijpsonline.comnih.govmdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole. ijpsonline.comnih.govmdpi.com

The mechanism involves the deprotonation of TosMIC by a base, followed by a [3+2] cycloaddition with the aldehyde. nih.govmdpi.com This forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the final oxazole product. ijpsonline.comnih.gov The reaction is known for its mild conditions and broad substrate scope. nih.govmdpi.com The use of ionic liquids as a solvent has been shown to improve the efficiency and reusability of the reaction system. ijpsonline.com This method can also be adapted to produce 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. nih.govmdpi.com

| Reagent 1 | Reagent 2 | Product | Key Features |

| Aldehyde | TosMIC | 5-substituted oxazole | Mild conditions, one-pot reaction ijpsonline.comnih.govmdpi.com |

| Aldehyde, Aliphatic Halide | TosMIC | 4,5-disubstituted oxazole | One-pot synthesis, good yields nih.govmdpi.com |

1,3-Dipolar cycloaddition reactions provide another important avenue for the synthesis of five-membered heterocyclic rings, including oxazoles. These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is often an alkyne. youtube.com

One example involves the reaction of nitrile oxides with alkynes to form isoxazoles, which are structural isomers of oxazoles. youtube.comyoutube.com The reaction proceeds through a concerted mechanism, leading to a five-membered ring. youtube.com While this specific example leads to isoxazoles, the general principle of 1,3-dipolar cycloaddition is a valuable strategy in heterocyclic synthesis. Another relevant example is the reaction of azomethine ylides with carbonyl compounds, which can yield oxazolidine (B1195125) derivatives. nih.gov These oxazolidines can then potentially be converted to oxazoles.

Targeted Synthetic Routes for 2-(3,4-Dimethoxybenzoyl)oxazole

While general methods provide the foundation for oxazole synthesis, the preparation of a specific target like 2-(3,4-Dimethoxybenzoyl)oxazole often requires tailored approaches. The synthesis of 2-aroyl- or 2-acyloxazoles can be challenging.

One potential strategy involves the functionalization of a pre-formed oxazole ring. For instance, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position allows for the introduction of various electrophiles. nih.gov Subsequent displacement of the phenylsulfonyl group can provide access to 2,5-disubstituted oxazoles. nih.gov

Another approach could involve the cyclization of a precursor that already contains the 3,4-dimethoxybenzoyl moiety. For example, a sustainable synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been reported, which involves the cyclocondensation of Schiff bases derived from substituted benzaldehydes. nih.gov A similar strategy could potentially be adapted for the synthesis of 2-(3,4-Dimethoxybenzoyl)oxazole by using an appropriate starting material.

The synthesis of 2-substituted oxazoles can also be achieved through the aromatization of the corresponding 2-substituted oxazolines. sciencemadness.org These oxazolines are readily accessible via the cyclocondensation of carboxylic acids or nitriles with 2-aminoethanol. sciencemadness.org Therefore, a plausible route to 2-(3,4-Dimethoxybenzoyl)oxazole could involve the reaction of 3,4-dimethoxybenzoic acid or its nitrile derivative with 2-aminoethanol to form the oxazoline, followed by oxidation to the oxazole.

Targeted Synthetic Routes for 2-(3,4-Dimethoxybenzoyl)oxazole

Condensation Reactions Involving 3,4-Dimethoxybenzoyl Chloride

A primary method for the synthesis of 2-aroyl-substituted oxazoles involves the condensation of an acyl chloride with an appropriate isocyanide derivative. In the specific context of 2-(3,4-Dimethoxybenzoyl)oxazole, 3,4-Dimethoxybenzoyl chloride serves as a key building block. sigmaaldrich.com This reaction typically proceeds by treating the acyl chloride with an isocyanide in the presence of a base.

For instance, the synthesis of optically active 5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole has been achieved by reacting 3,4-dimethoxybenzoyl chloride with a chiral isocyanide synthon. nih.gov The reaction is facilitated by a nonionic superbase, which promotes the necessary cyclization to form the oxazole ring. nih.gov This approach highlights the utility of 3,4-dimethoxybenzoyl chloride in introducing the 3,4-dimethoxyphenyl moiety at the 2-position of the oxazole core. The general principle of this reaction involves the initial acylation of the isocyanide followed by an intramolecular cyclization and dehydration sequence to yield the aromatic oxazole ring. pharmaguideline.com

Strategies Utilizing Chiral Auxiliary-Bearing Isocyanides

To achieve enantioselective synthesis of oxazole derivatives, chemists employ chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed.

In the synthesis of chiral oxazoles, isocyanides bearing a chiral auxiliary have proven to be valuable synthons. acs.org A notable example is the use of (4S)-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone and its enantiomer. nih.gov These chiral isocyanides can be reacted with acyl chlorides, such as 3,4-dimethoxybenzoyl chloride, to produce optically active oxazoles. nih.gov The reaction, often carried out in the presence of a strong, non-nucleophilic base, leads to the formation of highly fluorescent, enantiomerically enriched oxazole products. nih.gov The oxazolidinone auxiliary guides the spatial arrangement during the ring-forming cyclization, and its structure can be confirmed through methods like X-ray crystallography. acs.org This strategy provides a powerful tool for constructing complex, stereodefined oxazole-containing molecules. nih.govacs.org

Table 1: Chiral Auxiliary-Based Oxazole Synthesis

| Reactant 1 | Reactant 2 | Product | Key Feature |

|---|---|---|---|

| 3,4-Dimethoxybenzoyl chloride | (4S)-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone | (+)-5-(3,4-Dimethoxyphenyl)-4-[[N- [(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole nih.gov | Use of a chiral auxiliary to induce stereoselectivity. |

Advanced Synthetic Methodologies for Oxazole Scaffolds

Beyond traditional methods, several advanced techniques have been developed to synthesize the oxazole core structure, offering significant advantages in terms of efficiency, environmental impact, and scalability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of oxazoles, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. nih.govijpsonline.com A common approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov Under microwave conditions, this reaction can be completed in minutes rather than hours. nih.govijpsonline.com For example, the one-pot synthesis of 5-substituted oxazoles from various aryl aldehydes and TosMIC using a potassium phosphate (B84403) base in isopropanol (B130326) can be achieved in just 8 minutes at 65°C under microwave irradiation, with yields often exceeding 90%. nih.govacs.org This rapid and efficient method is also amenable to gram-scale synthesis, demonstrating its potential for larger-scale applications. nih.govacs.org

Table 2: Microwave-Assisted Oxazole Synthesis Findings

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Aryl Aldehydes, TosMIC | K₃PO₄, Isopropanol, Microwave (350W) | 8 min | High (e.g., 96% for 5-phenyl oxazole) | nih.govacs.org |

| Substituted Aryl Aldehydes, TosMIC | K₃PO₄, Isopropanol, Microwave | 5-8 min | Good to Excellent | acs.orgnih.gov |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation, or sonochemistry, provides another green and efficient alternative for synthesizing heterocyclic compounds, including oxazoles. Ultrasound enhances chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures, leading to faster reactions and higher yields. researchgate.net For instance, the synthesis of aminooxazole derivatives using a deep eutectic solvent as the reaction medium saw a dramatic improvement with ultrasound; a 90% yield was obtained in just 8 minutes, compared to 69% yield after 3.5 hours with conventional heating. researchgate.net This method is noted for being more energy-efficient and offering easier purification processes. researchgate.neturfu.ru Ultrasound has been successfully applied to one-pot, multi-component reactions for generating complex oxazole-related structures like isoxazolines. nih.gov

Mechanochemical Approaches

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a solvent-free or solvent-minimized approach to chemical synthesis. This technique is gaining traction as a sustainable method for producing various chemical compounds. A mechanochemical methodology has been reported for the preparation of 5-amino-4-cyanoxazoles. researchgate.net The reaction between 2-amido-3,3-dichloroacrylonitriles and amines is carried out in a mixer mill with a small amount of a liquid additive. researchgate.net Using dipotassium (B57713) phosphate as a base, this method can produce the desired oxazole products in yields up to 97% in as little as 10 minutes, highlighting a highly efficient and environmentally benign route to functionalized oxazoles. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. durham.ac.ukacs.org A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.uknih.gov In this system, reactants, such as an alkyl isocyanoacetate and an acyl chloride, are pumped through a reactor where they mix and react. acs.org The use of columns containing solid-supported reagents and scavengers facilitates the reaction and purification process. durham.ac.uk For example, the intramolecular cyclization can be promoted by passing the intermediate through a heated column containing a polymer-supported base. durham.ac.uk This automated platform allows for the rapid, on-demand synthesis of oxazole libraries in high yield and purity, demonstrating a significant advancement in synthetic efficiency. acs.orgrsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-(3,4-Dimethoxybenzoyl)oxazole |

| 3,4-Dimethoxybenzoyl chloride |

| (+)-5-(3,4-Dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole |

| (4S)-(+)-3-(Isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone |

| Tosylmethyl isocyanide (TosMIC) |

| 5-phenyl oxazole |

| p-substituted 2-bromoacetophenone |

| 5-amino-4-cyanoxazoles |

| 2-amido-3,3-dichloroacrylonitriles |

| 4,5-disubstituted oxazoles |

Application of Ionic Liquids and Deep Eutectic Solvents

The pursuit of more environmentally benign synthetic routes has led to the exploration of novel solvent systems like ionic liquids (ILs) and deep eutectic solvents (DESs) for the synthesis of oxazole derivatives. ijpsonline.comijpsonline.com These solvents offer advantages such as low vapor pressure, high thermal stability, and recyclability, aligning with the principles of green chemistry.

Deep eutectic solvents, in particular, have emerged as highly effective and accessible media for heterocyclic synthesis. academie-sciences.frresearchgate.net A DES is typically composed of a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic mixture with a melting point lower than that of the individual components. A commonly used DES is a mixture of choline (B1196258) chloride and urea. academie-sciences.frmdpi.com

Research has demonstrated the utility of DESs as both the solvent and catalyst in the one-pot, three-component synthesis of 2-aminoxazole derivatives. academie-sciences.frresearchgate.net In a typical procedure, an active methylene (B1212753) compound, urea, and an N-halosuccinimide (NXS), such as N-bromosuccinimide (NBS), are reacted in a choline chloride-urea DES. This method avoids the need for traditional volatile organic compounds and often proceeds under mild conditions with short reaction times, furnishing the desired products in good to excellent yields. academie-sciences.fr The protocol involves the initial bromination of the active methylene compound by NBS, followed by a cyclocondensation reaction with urea to form the oxazole ring.

While direct synthesis of 2-(3,4-Dimethoxybenzoyl)oxazole using this specific method is not prominently documented, the principle can be extended to the synthesis of various oxazole scaffolds. The use of DESs provides a greener alternative to conventional methods that often rely on toxic solvents and harsh reagents. researchgate.net

Table 1: Synthesis of 2-Aminoxazole Derivatives Using a Deep Eutectic Solvent This table is representative of the general method and its efficiency.

| Active Methylene Compound | Reagents | Solvent/Catalyst | Time (min) | Yield (%) | Reference |

| Ethyl acetoacetate | Urea, NBS | Choline Chloride/Urea (1:2) | 15 | 95 | academie-sciences.fr |

| Acetylacetone | Urea, NBS | Choline Chloride/Urea (1:2) | 20 | 92 | academie-sciences.fr |

| Diethyl malonate | Urea, NBS | Choline Chloride/Urea (1:2) | 25 | 90 | academie-sciences.fr |

| Ethyl benzoylacetate | Urea, NBS | Choline Chloride/Urea (1:2) | 20 | 94 | academie-sciences.fr |

Palladium/Copper-Catalyzed Direct Arylation

Palladium- and copper-catalyzed direct C-H arylation has become a powerful tool for the synthesis of arylated heterocycles, including oxazoles. This methodology allows for the formation of a carbon-carbon bond between the oxazole core and an aryl group directly, avoiding the need for pre-functionalization (e.g., halogenation or organometallic preparation) of the heterocycle, which reduces step-count and waste. beilstein-journals.orgresearchgate.net

The direct arylation of oxazoles typically occurs at the C2 position, which is the most acidic and electronically favored site for deprotonation and subsequent metalation. beilstein-journals.org Various catalytic systems have been developed, often involving a palladium catalyst in conjunction with a copper co-catalyst. For instance, a Pd(0)/Cu(I) system has been effectively used for the direct arylation of oxazoles with aryl bromides, often enhanced by microwave irradiation. beilstein-journals.org

In a landmark study, it was shown that a combination of a palladium catalyst and a copper mediator could achieve C-2 arylation of oxazoles with aryl iodides under base-free and ligandless conditions, which is advantageous for substrates bearing base-sensitive functional groups. researchgate.net Other protocols utilize a palladium catalyst like Pd(PPh₃)₄ with a copper(I) iodide (CuI) co-catalyst and a base such as potassium hydroxide (B78521) (KOH) in a solvent like dimethoxyethane. researchgate.net This approach has been successful in creating a variety of 2,4-disubstituted oxazoles. researchgate.net The general mechanism is believed to involve either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, often with the copper species facilitating the C-H activation step. beilstein-journals.org

Table 2: Examples of Palladium/Copper-Catalyzed Direct C2-Arylation of Oxazoles

| Oxazole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Oxazole | 4-Iodotoluene | Pd(OAc)₂ / CuI | None | DMF | Low Yield | beilstein-journals.org |

| 4-Phenyloxazole | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | KOH | DME | 85 | researchgate.net |

| 4-Methyloxazole | 4-Bromoanisole | Pd(PPh₃)₄ / CuI | KOH | DME | 82 | researchgate.net |

| Benzoxazole (B165842) | 4-Chlorotoluene | NHC-Pd(II)-Im Complex | K₂CO₃ | Dioxane | 88 | acs.org |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.comresearchgate.net This reaction is widely used for synthesizing biaryl and heteroaryl compounds due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. researchgate.net

For the synthesis of 2-aryloxazoles, a Suzuki-Miyaura coupling would typically involve the reaction of a 2-halooxazole (e.g., 2-bromooxazole (B165757) or 2-chlorooxazole) with an appropriately substituted arylboronic acid, such as (3,4-dimethoxyphenyl)boronic acid. The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halooxazole to form a Pd(II) intermediate. youtube.com

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired 2-aryloxazole product and regenerating the Pd(0) catalyst. youtube.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with electron-deficient heteroaryl halides. nih.gov Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with bases such as K₂CO₃, Cs₂CO₃, or KF in solvents like dioxane, toluene, or DME/water mixtures. nih.govclaremont.edu

Table 3: General Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | General Yield Range | Reference |

| 2-Bromopyridine | Arylboronic Acid | Pd₂(dba)₃ / Ligand | KF | Dioxane | Good to Excellent | nih.gov |

| 2,6-Dichloropurine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good | researchgate.net |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl)boronic ester | Pd(dppf)Cl₂ | None req. | Dioxane | Modest to Good | claremont.edu |

Sonogashira Coupling Reactions in Benzofuran-Oxazole Hybrid Synthesis

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. youtube.comyoutube.com This reaction is a highly reliable method for the formation of carbon-carbon bonds and the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. mdpi.com

This methodology has been applied to the synthesis of alkynyl-substituted oxazoles by coupling terminal alkynes with functionalized oxazoles, such as 2-trifloyl- or 2-halooxazoles. nih.gov The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving a Pd(0)/Pd(II) cycle for oxidative addition and reductive elimination, and a separate Cu(I) cycle that generates a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex. youtube.com

In the context of benzofuran-oxazole hybrids, the Sonogashira coupling serves as a key step in constructing the benzofuran (B130515) ring system appended to an oxazole core. A common strategy involves an intramolecular cyclization of an o-alkynylphenol derivative. A plausible synthetic route could be:

Sonogashira coupling of a 2-halooxazole with an o-hydroxyphenylacetylene derivative.

The resulting 2-(o-hydroxyphenylethynyl)oxazole intermediate can then undergo a cyclization reaction (e.g., base- or metal-catalyzed) to form the benzofuran ring, yielding a 2-(benzofuran-2-yl)oxazole hybrid. researchgate.net

This tandem Sonogashira coupling/cyclization approach is a powerful strategy for the convergent synthesis of complex heterocyclic systems. researchgate.net

Table 4: General Scheme for Sonogashira Coupling of Heteroaryl Halides

| Substrate 1 (Halide) | Substrate 2 (Alkyne) | Catalyst System | Base | Solvent | General Product Type | Reference |

| 2-Trifloyloxazole | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 2-Alkynyloxazole | nih.gov |

| Acyl Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Benzene (B151609) | α,β-Alkynyl Ketone | mdpi.com |

| Aryl Iodide | Terminal Alkyne | Pd(0) / CuI | Amine Base | DMF/Toluene | Aryl Alkyne | youtube.com |

Green Chemistry Principles in Oxazole Synthesis

The synthesis of oxazoles, like many heterocyclic compounds, has traditionally involved methods that may use hazardous reagents, toxic solvents, and generate significant chemical waste. ijpsonline.com The adoption of green chemistry principles aims to mitigate these issues by designing more efficient, safer, and environmentally benign synthetic processes. nih.govresearchgate.net

Key green approaches applied to oxazole synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DESs). ijpsonline.comijpsonline.com As discussed in section 2.3.5, DESs like choline chloride/urea can serve as recyclable and non-toxic reaction media. academie-sciences.fr

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating. ijpsonline.comnih.gov

Catalysis: The use of catalysts, especially recyclable or heterogeneous catalysts, is central to green chemistry. ijpsonline.com Transition-metal catalyzed reactions like direct arylation (Section 2.3.6) and cross-couplings (Sections 2.3.7, 2.3.8) increase atom economy by avoiding the need for stoichiometric reagents. Developing catalyst systems that operate in green solvents or under solvent-free conditions further enhances the sustainability of the process. rsc.org

One-Pot and Multicomponent Reactions (MCRs): Designing syntheses where multiple steps are performed in a single reaction vessel without isolating intermediates reduces solvent use, purification steps, and waste generation. researchgate.net The Hantzsch thiazole (B1198619) synthesis and related oxazole syntheses are classic examples that can be adapted to greener, one-pot procedures.

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cycloaddition and cycloisomerization reactions are inherently atom-economical and represent elegant routes to the oxazole core. ijpsonline.comrsc.org For example, the electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides provides a metal-free and oxidant-free route to oxazoles. rsc.org

By integrating these principles, chemists are developing more sustainable pathways to valuable oxazole-containing molecules, reducing the environmental footprint of their synthesis. ijpsonline.com

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with elemental analysis, would be essential to verify the molecular structure of 2-(3,4-Dimethoxybenzoyl)oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the oxazole ring, the aromatic ring of the benzoyl group, and the methoxy (B1213986) groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the oxazole and aromatic rings, and the methoxy carbons.

¹H and ¹³C NMR Data Table

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole-H | --- | --- |

| Aromatic-H | --- | --- |

| Methoxy-H | --- | --- |

| Oxazole-C | --- | --- |

| Aromatic-C | --- | --- |

| Carbonyl-C | --- | --- |

| Methoxy-C | --- | --- |

Specific experimental data for 2-(3,4-Dimethoxybenzoyl)oxazole is not available in the surveyed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 2-(3,4-Dimethoxybenzoyl)oxazole, characteristic absorption bands would be expected for the C=O (carbonyl) stretching of the ketone, C-O-C stretching of the ether and oxazole groups, C=N stretching of the oxazole ring, and C-H stretching of the aromatic and methoxy groups.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ketone) | --- |

| C-O-C Stretch (Aromatic Ether) | --- |

| C=N Stretch (Oxazole) | --- |

| Aromatic C-H Stretch | --- |

Specific experimental data for 2-(3,4-Dimethoxybenzoyl)oxazole is not available in the surveyed literature.

Elemental Analysis (C.H.N.)

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. The results are compared with the theoretical values calculated from the molecular formula (C₁₂H₁₁NO₄) to confirm the empirical formula and assess the purity of the sample.

Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 61.80 | --- |

| Hydrogen (H) | 4.75 | --- |

| Nitrogen (N) | 6.01 | --- |

Specific experimental data for 2-(3,4-Dimethoxybenzoyl)oxazole is not available in the surveyed literature.

X-ray Crystallographic Analysis for Molecular Geometry and Configuration

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of 2-(3,4-Dimethoxybenzoyl)oxazole would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the atomic positions can be determined. This would unambiguously confirm the molecular structure, including the relative orientation of the oxazole and dimethoxybenzoyl moieties.

Analysis of Intermolecular Interactions and Packing Arrangements

The crystal structure data would also reveal how the molecules are arranged in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the packing of the molecules in the solid state.

Due to the absence of published experimental data for 2-(3,4-Dimethoxybenzoyl)oxazole in the accessed scientific databases, a detailed, data-driven analysis as per the specified outline cannot be fully completed at this time. The information presented is based on established principles of chemical analysis for analogous structures.

Contextualizing Benzoyloxazole Derivatives in Contemporary Chemical Research

Benzoyloxazole derivatives, which feature a benzoyl group attached to the oxazole (B20620) ring, represent a significant class of compounds within chemical research. These derivatives have attracted considerable attention due to their wide spectrum of pharmacological activities. nih.govresearchgate.net The fusion of the benzene (B151609) and oxazole rings in benzoxazoles, a related class of compounds, provides a versatile scaffold for designing bioactive molecules with applications in both medicine and agriculture. mdpi.commdpi.com

Research has shown that benzoxazole (B165842) derivatives exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net The specific substitution patterns on the benzoyl and oxazole rings play a crucial role in determining the biological and chemical properties of these compounds. researchgate.net For instance, the introduction of different functional groups can significantly influence their efficacy and selectivity. researchgate.net

In the realm of agrochemicals, benzoxazole and its bioisostere, benzothiazole, have demonstrated broad-spectrum biological activities, including herbicidal, antiviral, and antibacterial effects. mdpi.comnih.gov The stable and modifiable nature of the benzoxazole scaffold makes it an important platform for the discovery of new agricultural chemicals. mdpi.com

Specific Research Focus on 2 3,4 Dimethoxybenzoyl Oxazole

While extensive research exists for the broader classes of oxazoles and benzoyloxazoles, the specific compound 2-(3,4-dimethoxybenzoyl)oxazole has a more focused research profile. The presence of the 3,4-dimethoxybenzoyl group is a key feature, as methoxy (B1213986) groups are known to influence the electronic and steric properties of a molecule, which can in turn affect its biological activity.

Although detailed public research on the synthesis and reactivity of 2-(3,4-dimethoxybenzoyl)oxazole is not abundant, general synthetic methods for 2-aroyloxazoles are well-established. One common approach is the van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.govmdpi.com Other methods include the reaction of α-diazoketones with amides. ijpsonline.com

The potential biological activities of 2-(3,4-dimethoxybenzoyl)oxazole can be inferred from studies on related structures. For example, various oxazole derivatives have shown promise as antimicrobial and anticancer agents. The dimethoxy substitution pattern is also of interest, as it is found in numerous biologically active compounds.

Below is a table summarizing some key information about related compounds, which helps to contextualize the potential properties of 2-(3,4-dimethoxybenzoyl)oxazole.

| Property | Related Compound Example | Observation | Reference |

| Molecular Formula | C12H11NO4 | The molecular formula for 2-(3,4-Dimethoxybenzoyl)oxazole. | |

| CAS Number | 898784-38-8 | The unique identifier for 2-(3,4-Dimethoxybenzoyl)oxazole. | |

| Antimicrobial Activity | 2-ethoxy-5-chlorobenzo[d]oxazole | Exhibited excellent antifungal activity. | nih.gov |

| Anticancer Activity | 2-(3,4-disubstituted phenyl)benzoxazole derivatives | Showed promising anticancer activity, particularly against non-small cell lung cancer cells. | mdpi.com |

| Synthesis Method | van Leusen Oxazole Synthesis | A common and versatile method for preparing oxazoles from aldehydes and TosMIC. | nih.govmdpi.com |

Further research into 2-(3,4-dimethoxybenzoyl)oxazole is warranted to fully elucidate its chemical properties and potential applications. The foundation laid by the extensive study of oxazole and benzoyloxazole derivatives provides a strong rationale for the continued investigation of this specific and promising compound.

The Chemical World of 2-(3,4-Dimethoxybenzoyl)oxazole: A Look at Its Synthesis

The synthesis of oxazole-containing compounds is a significant area of focus in medicinal chemistry due to their presence in a wide array of biologically active molecules. These five-membered heterocyclic rings, containing both an oxygen and a nitrogen atom, are known to interact with various receptors and enzymes. This article delves into the synthetic methodologies for a specific analogue, 2-(3,4-Dimethoxybenzoyl)oxazole, exploring both classical and modern approaches to constructing the core oxazole scaffold and its targeted synthesis.

Computational Chemistry Investigations of 2 3,4 Dimethoxybenzoyl Oxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-(3,4-Dimethoxybenzoyl)oxazole, DFT studies would provide fundamental insights into its behavior at a molecular level.

Electronic Structure and Reactivity Descriptors (HOMO/LUMO Analysis)

The electronic properties of 2-(3,4-Dimethoxybenzoyl)oxazole could be elucidated through analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

DFT calculations would map the electron density distribution of the HOMO and LUMO across the molecular structure. For 2-(3,4-Dimethoxybenzoyl)oxazole, it would be anticipated that the HOMO is localized on the electron-rich dimethoxybenzoyl moiety, while the LUMO might be distributed over the electron-deficient oxazole (B20620) ring. Global reactivity descriptors such as electronegativity, chemical hardness, and global softness, derived from the HOMO and LUMO energies, would further quantify its reactivity profile.

Table 1: Hypothetical Reactivity Descriptors for 2-(3,4-Dimethoxybenzoyl)oxazole

| Parameter | Formula | Significance | Hypothetical Value |

| HOMO Energy (EHOMO) | - | Electron donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron accepting ability | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity | 5.3 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.2 eV |

| Electronegativity (χ) | (I+A)/2 | Ability to attract electrons | 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution | 2.65 eV |

| Global Softness (S) | 1/(2η) | Measure of reactivity | 0.188 eV-1 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.

Geometry Optimization and Conformational Analysis

Conformational analysis would explore the potential energy surface of the molecule by rotating key single bonds, such as the bond connecting the benzoyl group to the oxazole ring. This would identify different stable conformers and the energy barriers between them. Such studies are crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

Exploration of Reaction Pathways and Mechanisms

DFT can be used to model hypothetical chemical reactions involving 2-(3,4-Dimethoxybenzoyl)oxazole. For instance, the mechanism of its synthesis, such as the reaction between 3,4-dimethoxybenzoyl chloride and a suitable amino-hydroxy-propene derivative, could be investigated. This would involve identifying the transition states and intermediates along the reaction coordinate. The calculated activation energies for each step would provide insights into the reaction kinetics and help to understand the conditions under which the reaction is most favorable.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are instrumental in predicting how a molecule like 2-(3,4-Dimethoxybenzoyl)oxazole might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Binding Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 2-(3,4-Dimethoxybenzoyl)oxazole, this would involve docking the optimized structure of the molecule into the active site of a target protein. The docking algorithm would generate multiple possible binding poses and score them based on a scoring function, which estimates the binding affinity (typically in kcal/mol). A lower (more negative) binding energy suggests a more stable protein-ligand complex.

Molecular dynamics (MD) simulations could then be used to refine the docked pose and provide a more detailed and dynamic picture of the binding. MD simulations model the movement of atoms in the protein-ligand complex over time, taking into account the flexibility of both the ligand and the protein. This allows for the calculation of binding free energies, which are a more accurate predictor of binding affinity than docking scores alone.

Identification of Key Protein-Ligand Interactions and Active Site Residues

Analysis of the docked and simulated protein-ligand complexes would reveal the specific intermolecular interactions that stabilize the binding. These interactions typically include:

Hydrogen Bonds: The oxygen atoms of the dimethoxy groups and the carbonyl group, as well as the nitrogen and oxygen atoms of the oxazole ring, could act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring of the benzoyl group and the heterocyclic oxazole ring could form hydrophobic interactions with nonpolar amino acid residues in the active site.

Pi-Pi Stacking: The aromatic rings of the molecule could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

By identifying the key amino acid residues involved in these interactions, molecular docking and MD simulations can provide a rationale for the molecule's potential biological activity and guide the design of new, more potent analogs.

Computational Validation of Biological Activities

Information not available in the public domain.

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic Modification of the 2-(3,4-Dimethoxybenzoyl)oxazole Scaffold

Systematic modification of the 2-(3,4-Dimethoxybenzoyl)oxazole scaffold is a cornerstone of lead optimization. This process involves altering specific parts of the molecule—namely the dimethoxybenzoyl group and the oxazole (B20620) ring—to probe their influence on biological activity.

The 3,4-dimethoxybenzoyl portion of the molecule is a critical determinant of its interaction with biological targets. The two methoxy (B1213986) groups on the phenyl ring can significantly influence the compound's electronic properties, conformation, and ability to form hydrogen bonds. While direct SAR studies on 2-(3,4-Dimethoxybenzoyl)oxazole are not extensively published, valuable insights can be drawn from structurally related compounds.

For instance, studies on 2-(trimethoxybenzoyl)-benzo[b]furan derivatives, which are inhibitors of tubulin polymerization, highlight the importance of the methoxybenzoyl moiety for potent antiproliferative activity. The 2-(3,4,5-trimethoxybenzoyl) substitution pattern, in particular, was found to be highly effective, with one compound in this series showing nanomolar concentrations of cancer cell growth inhibition by binding to the colchicine (B1669291) site of tubulin. nih.gov Similarly, research on isoxazole (B147169) derivatives as chitin (B13524) synthesis inhibitors revealed that a 2,6-dimethoxy substitution on the benzoyl ring was a key feature for activity. nih.gov In a series of antiplasmodial 1,2,5-oxadiazoles, a 4-(3-ethoxy-4-methoxyphenyl) substituent yielded a compound with high in vitro activity and a very promising selectivity index of 1526, underscoring the favorable properties conferred by this type of substitution pattern on the phenyl ring. mdpi.com

These examples suggest that the 3,4-dimethoxy substitution pattern in 2-(3,4-Dimethoxybenzoyl)oxazole likely plays a crucial role in its biological profile by:

Providing Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions within a receptor's binding site.

Influencing Conformation: The steric bulk and electronic nature of the methoxy groups can dictate the preferred rotational angle (dihedral angle) between the phenyl and oxazole rings, which is often critical for optimal binding.

Modulating Electronic Density: The electron-donating nature of the methoxy groups alters the electron distribution of the aromatic ring, which can affect pi-pi stacking interactions with the target protein.

The oxazole ring is a versatile heterocyclic core that allows for substitutions at the C2, C4, and C5 positions. tandfonline.comijpsonline.com The nature and position of these substituents can dramatically alter the pharmacological profile of the resulting compounds.

SAR studies on a series of 2-anilino-5-aryloxazoles identified as VEGFR2 kinase inhibitors demonstrated that optimization of substituents on both the aniline (B41778) ring (at C2) and the phenyl ring (at C5) led to highly potent inhibitors. nih.gov X-ray crystallography confirmed the binding mode and revealed how different substitutions, such as a 2-pyridyl versus a 3-pyridyl ring at the meta position of the C5-phenyl ring, could lead to interesting differences in binding orientation. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Oxazole-Based Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties. nih.govresearchgate.net Bioisosterism involves replacing a functional group or moiety with another that has similar physical or chemical properties, leading to similar biological activity. Scaffold hopping is a more drastic form of this, where the central core or framework of a molecule is replaced with a structurally different scaffold to access new chemical space and potentially improve properties like potency, selectivity, or pharmacokinetics. researchgate.netnih.gov

Rational Design Principles for Enhanced Potency and Selectivity

Rational design utilizes structural information about the biological target to guide the design of new inhibitors with improved potency and selectivity. rsc.org This approach moves beyond traditional trial-and-error synthesis and relies on principles of molecular recognition, such as shape complementarity and optimizing electrostatic interactions. nih.gov

A key tool in rational design is structure-based drug design (SBDD), which uses high-resolution structures of the target protein, often obtained through X-ray crystallography, to visualize the binding pocket. nih.gov By understanding how a lead compound like 2-(3,4-Dimethoxybenzoyl)oxazole fits into its target, medicinal chemists can design modifications that enhance favorable interactions or introduce new ones. For example, if the 3,4-dimethoxybenzoyl moiety sits (B43327) in a hydrophobic pocket, adding more lipophilic groups could enhance binding affinity. Conversely, if a nearby residue in the protein is a hydrogen bond donor or acceptor, a modification could be made to the ligand to form a new hydrogen bond.

Selectivity, a crucial attribute of a good drug candidate, can also be engineered through rational design. By comparing the structures of the intended target with off-target proteins, it's possible to design compounds that exploit differences in the binding sites. For instance, inhibitors of PI3Kα were designed to be highly selective by making specific interactions with a non-conserved amino acid residue present in the PI3Kα binding site but not in other PI3K isoforms. nih.gov Similarly, the selectivity of COX-2 inhibitors was achieved by designing molecules that fit into a specific side pocket present in the COX-2 enzyme but absent in the COX-1 isoform. nih.govmdpi.com These principles could be applied to optimize derivatives of 2-(3,4-Dimethoxybenzoyl)oxazole for enhanced potency and selectivity against a specific biological target.

Molecular Hybridization Strategies for Novel Chemical Entities

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single new molecule. The goal is to create a hybrid compound that possesses additive, synergistic, or entirely new biological activities compared to the parent molecules.

The 2-(3,4-Dimethoxybenzoyl)oxazole scaffold is an excellent candidate for molecular hybridization. The oxazole core can serve as a linker or central scaffold to which other biologically active moieties are attached. For example, research has shown the successful synthesis of benzimidazole-oxazole hybrids as potential agents for treating Alzheimer's disease. researchgate.net Other studies have created hybrids of pyrazole (B372694) and oxazole moieties to develop new PDE4B inhibitors. researchgate.net

A prominent example of this strategy is the development of quinoline-based oxadiazole-triazole conjugates. researchgate.net By combining these three different bioactive pharmacophores, researchers were able to create novel compounds with promising anticancer properties. researchgate.net This approach demonstrates that by linking the 2-(3,4-Dimethoxybenzoyl)oxazole structure with other known pharmacophores—such as those from existing anti-inflammatory, anticancer, or antimicrobial agents—it is possible to generate novel chemical entities with unique and potentially enhanced therapeutic profiles.

Advanced Applications in Materials Science and Other Research Areas

Exploration of Photophysical Properties

The photophysical properties of organic molecules, such as fluorescence and phosphorescence, are central to their application in modern technologies. The unique electronic structure of 2-(3,4-Dimethoxybenzoyl)oxazole, featuring a π-conjugated system, suggests it may possess interesting photoluminescent characteristics.

The fluorescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. thermofisher.comedinst.com While specific QY data for 2-(3,4-Dimethoxybenzoyl)oxazole is not yet publicly available, the properties of analogous oxazole (B20620) derivatives provide valuable insights. For instance, various substituted oxazoles are known to exhibit significant fluorescence, with their emission characteristics being highly dependent on the nature and position of substituents, as well as the solvent environment. nouryon.commdpi.com

The presence of the 3,4-dimethoxybenzoyl group is expected to play a crucial role in the photophysical behavior of the molecule. The methoxy (B1213986) groups are electron-donating, which can enhance the electron density of the aromatic system and potentially lead to a higher fluorescence quantum yield. The extended π-conjugation between the benzoyl group and the oxazole ring can also contribute to a shift in the emission wavelength, possibly towards the blue or green region of the spectrum.

The potential luminescent applications of 2-(3,4-Dimethoxybenzoyl)oxazole could span various fields, from fluorescent probes in biological imaging to organic light-emitting diodes (OLEDs). The ability to fine-tune the emission properties through chemical modification makes oxazole derivatives attractive candidates for these applications.

Table 1: Illustrative Fluorescence Quantum Yields of Related Heterocyclic Compounds

| Compound Class | Substituents | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| Oxazole Derivatives | Phenyl, Pyridyl | Non-polar solvents | Approaching 1.0 | nouryon.com |

| Benzoxazole-Dihydropyridine Dyads | Hydroxyphenyl | Various | Moderate | thermofisher.com |

| 1,2,4-Triazole Derivatives | Alkyl, Aryl | Various | High | |

| Natural Dyes (Anthocyanin) | - | Aqueous (pH dependent) | ~0.28 | mdpi.com |

This table provides examples of fluorescence quantum yields for related classes of compounds to illustrate the potential of heterocyclic molecules in luminescent applications. Data for 2-(3,4-Dimethoxybenzoyl)oxazole is not yet available.

The development of new materials for optoelectronic devices is a rapidly advancing area of research. Organic compounds with tailored electronic properties are sought after for applications such as organic solar cells, photodetectors, and OLEDs. The molecular structure of 2-(3,4-Dimethoxybenzoyl)oxazole suggests its potential as a building block for such materials.

The combination of an electron-rich dimethoxyphenyl group and the electron-accepting nature of the oxazole ring could create a donor-acceptor (D-A) type structure. Such D-A systems are known to facilitate intramolecular charge transfer (ICT), a process that is fundamental to the operation of many optoelectronic devices. The efficiency of this charge transfer can be influenced by the electronic coupling between the donor and acceptor moieties, which in this case is mediated by the carbonyl bridge.

Furthermore, the planarity of the oxazole ring can promote intermolecular π-π stacking in the solid state, which is beneficial for charge transport in thin-film devices. The potential for this compound to self-assemble into ordered structures could be exploited in the fabrication of high-performance organic electronic components.

Coordination Chemistry and Chelating Agent Investigations

The nitrogen atom in the oxazole ring and the oxygen atom of the carbonyl group in 2-(3,4-Dimethoxybenzoyl)oxazole present potential coordination sites for metal ions. libretexts.org This suggests that the compound could act as a ligand in the formation of metal complexes. youtube.comlibretexts.org

The study of such coordination complexes is a vast field with applications ranging from catalysis to medicinal chemistry and materials science. ulisboa.pt The geometry and electronic structure of the resulting metal complexes would be determined by the nature of the metal ion and the coordination mode of the ligand.

The term "chelating agent" refers to a molecule that can form multiple bonds to a single metal ion, creating a ring-like structure known as a chelate. nouryon.comnih.govalexmo-cosmetics.denouryon.com While 2-(3,4-Dimethoxybenzoyl)oxazole is a monodentate or potentially bidentate ligand, its derivatives could be designed to have stronger chelating properties. The stability of the resulting metal complexes would depend on factors such as the chelate effect and the nature of the donor atoms.

Table 2: Potential Coordination Sites and Modes of 2-(3,4-Dimethoxybenzoyl)oxazole

| Potential Donor Atom | Location | Potential Coordination Mode |

| Nitrogen | Oxazole ring (position 3) | Monodentate |

| Oxygen | Carbonyl group | Monodentate |

| Nitrogen and Oxygen | Oxazole N and Carbonyl O | Bidentate (forming a five-membered chelate ring) |

Potential in Catalyst Design and Support Materials

The ability of 2-(3,4-Dimethoxybenzoyl)oxazole to coordinate with metal ions opens up possibilities for its use in catalysis. The compound itself, or its metal complexes, could exhibit catalytic activity in various organic transformations. The electronic properties of the ligand, influenced by the dimethoxybenzoyl group, could be tuned to modulate the reactivity of the metal center.

Furthermore, the oxazole moiety could be incorporated into larger polymeric or solid-state structures to create catalyst support materials. These supports can play a crucial role in heterogeneous catalysis by providing a stable framework for the active catalytic species, facilitating catalyst recovery, and influencing the selectivity of the reaction. The porous nature of such support materials could also be engineered to control access of reactants to the catalytic sites. The versatility of oxazole chemistry allows for the synthesis of a wide range of derivatives that could be tailored for specific catalytic applications. pharmaguideline.comnih.gov

Conclusion and Future Research Perspectives

Synthesis of Current Understanding of 2-(3,4-Dimethoxybenzoyl)oxazole

The interest in functionally substituted oxazoles and related benzoxazoles stems from their potential as therapeutic agents. For instance, various 2-arylbenzoxazole derivatives have been synthesized and evaluated for their antiproliferative and antibacterial activities. nih.govnih.gov These studies often explore the structure-activity relationships, indicating that the nature and position of substituents on the aryl ring can significantly influence the biological efficacy. nih.govnitech.ac.jp However, without direct experimental data on 2-(3,4-Dimethoxybenzoyl)oxazole, any discussion of its potential activities remains speculative and based on extrapolation from related structures.

Identification of Knowledge Gaps and Emerging Research Directions

The primary and most significant knowledge gap is the near-total absence of published research on 2-(3,4-Dimethoxybenzoyl)oxazole. This encompasses a lack of information on:

Synthesis and Characterization: There are no specific, optimized, and reported synthetic routes for this compound. Consequently, its physical and chemical properties, such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are undocumented.

Biological Activity: The compound has not been screened for any potential therapeutic activities. Its efficacy as an antimicrobial, anticancer, anti-inflammatory, or any other type of bioactive agent is unknown.

Mechanism of Action: Without evidence of biological activity, there is no understanding of the potential molecular targets or pathways through which this compound might exert a biological effect.

Emerging research should, therefore, be directed at the foundational aspects of this compound's chemistry and biology. The initial steps would involve the chemical synthesis and full characterization of 2-(3,4-Dimethoxybenzoyl)oxazole. Following a successful synthesis, a broad-based biological screening against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory processes would be a logical next step.

Prognostications for Future Academic and Translational Research Initiatives

Future research on 2-(3,4-Dimethoxybenzoyl)oxazole is predicted to follow a trajectory from fundamental discovery to potential therapeutic application.

Academic Research: Initial academic endeavors will likely focus on establishing a reliable and efficient synthesis of the compound. This could involve adapting known methods for oxazole (B20620) synthesis, such as the reaction of an appropriate α-haloketone with an amide or the oxidation of an oxazoline (B21484). youtube.comyoutube.com Once synthesized, detailed spectroscopic and crystallographic studies would be essential to fully characterize the molecule's structure.

Subsequent academic research will likely involve computational and in vitro studies to predict and assess its biological potential. Molecular docking studies could be employed to identify potential protein targets based on structural similarity to known active ligands. nih.gov This could be followed by a comprehensive screening program to identify any "hit" activities. Should any significant biological activity be discovered, further research would delve into the mechanism of action and explore the structure-activity relationship by synthesizing and testing a library of related analogues with variations in the substitution pattern on the benzoyl ring. researchgate.net

Translational Research: If promising in vitro activity is identified, translational research initiatives could be launched. These would initially focus on lead optimization to enhance potency and selectivity while improving pharmacokinetic properties. The development of more water-soluble prodrugs or formulations might also be explored to improve bioavailability. nih.gov

Should a lead candidate emerge from these studies, preclinical development involving in vivo efficacy and toxicity studies in animal models would be the next critical phase. While the path from initial synthesis to a clinically approved drug is long and fraught with challenges, the exploration of novel chemical entities like 2-(3,4-Dimethoxybenzoyl)oxazole is essential for the discovery of new therapeutic agents. The current lack of information on this compound represents a clear opportunity for new and impactful research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethoxybenzoyl)oxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of oxazole derivatives often involves cyclization or condensation reactions. For example, copper(II)-catalyzed oxidative cyclization of enamides has been used to synthesize structurally similar 2,5-disubstituted oxazoles under mild conditions (e.g., room temperature, 24-hour reaction time) with yields exceeding 80% . For 2-(3,4-Dimethoxybenzoyl)oxazole, a plausible route could involve reacting 3,4-dimethoxybenzoyl chloride with an oxazole precursor (e.g., 2-aminooxazole) in anhydrous DMF, followed by purification via column chromatography. Solvent choice (e.g., DMSO vs. ethanol) and catalyst loading (e.g., Cu(OAc)₂) significantly impact reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-(3,4-Dimethoxybenzoyl)oxazole?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy groups (δ ~3.8–3.9 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm, multiplet). The oxazole ring protons typically appear as doublets between δ 7.0–8.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm, while oxazole carbons appear at δ ~140–160 ppm .

- IR : Strong absorption bands for C=O (∼1680 cm⁻¹) and C-O (∼1250 cm⁻¹) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₂H₁₁NO₄ (exact mass: 245.07 g/mol) .

Q. What are the recommended storage conditions to ensure the stability of 2-(3,4-Dimethoxybenzoyl)oxazole?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid exposure to moisture, as oxazoles are prone to ring-opening in aqueous acidic/basic environments .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of 2-(3,4-Dimethoxybenzoyl)oxazole?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. For example, methoxy substituents on the benzoyl group enhance electron density, potentially increasing nucleophilic attack susceptibility .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). The oxazole ring’s nitrogen and oxygen atoms may form hydrogen bonds with active-site residues, as seen in similar benzoxazole-based inhibitors .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using guidelines like OECD TG 423 for toxicity assays. For example, if antimicrobial activity conflicts, re-test the compound against the same bacterial strain (e.g., E. coli ATCC 25922) under controlled MIC/MBC conditions . Cross-validate results with structural analogs (e.g., 2-(4-chlorophenyl)oxazole) to isolate substituent effects .

Q. How does substituent variation on the benzoyl group affect the compound’s physicochemical and pharmacological properties?

- Methodological Answer : Systematic SAR studies can compare:

- Electron-donating groups (e.g., methoxy) : Increase solubility but may reduce metabolic stability.

- Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity, potentially improving target binding but increasing toxicity.

For instance, replacing 3,4-dimethoxy with 3,4-difluoro groups in a related chromenone-thiazole hybrid altered logP from 2.1 to 1.8, impacting membrane permeability .

Q. What advanced purification techniques (e.g., HPLC, crystallization) are optimal for isolating 2-(3,4-Dimethoxybenzoyl)oxazole from complex reaction mixtures?

- Methodological Answer : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to resolve oxazole products from by-products like unreacted benzoyl chloride. For crystallization, ethanol/water (7:3 v/v) is effective for similar dimethoxy-substituted oxazoles, yielding >95% purity . Monitor purity via melting point (expected range: 145–150°C) and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.